N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride

Description

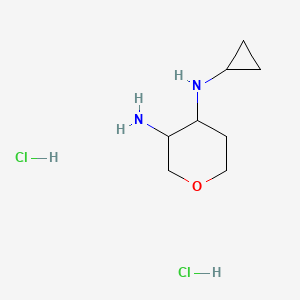

N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a bicyclic organic compound featuring a cyclopropyl group attached to a tetrahydro-2H-pyran scaffold, with two amine groups at the 3- and 4-positions, stabilized as a dihydrochloride salt. The dihydrochloride form improves solubility and stability, making it suitable for synthetic and pharmacological studies.

Properties

Molecular Formula |

C8H18Cl2N2O |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

4-N-cyclopropyloxane-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H16N2O.2ClH/c9-7-5-11-4-3-8(7)10-6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H |

InChI Key |

HCJYBTKZPOICQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2CCOCC2N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions can be employed to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrophobic ionic liquids, such as [Bmim]PF6, can enhance the efficiency of the reaction and allow for convenient catalyst recycling .

Chemical Reactions Analysis

Types of Reactions: N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as NaH or NaBH4 . These reagents facilitate the formation of desired products under specific conditions.

Major Products Formed: The major products formed from these reactions include substituted pyrans and other derivatives that retain the core structure of this compound .

Scientific Research Applications

N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a precursor for developing bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, it finds applications in the pharmaceutical industry as an intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

A structurally relevant compound cited in the evidence is 2-Oxa-6-azaspiro[3.3]heptane oxalate , used in a synthetic procedure for a pyrrolo-pyridazine derivative (Example 68 in EP 4 374 877 A2) . While both compounds share bicyclic frameworks, key differences include:

- Core Structure : The pyran-diamine scaffold vs. a spirocyclic oxa-aza system.

- Substituents : Cyclopropyl vs. oxalate salt and trifluoromethyl/pyridine groups in Example 66.

- Role in Synthesis : The dihydrochloride salt may act as a building block for amines, whereas 2-Oxa-6-azaspiro[3.3]heptane oxalate serves as a coupling reagent or intermediate in complex heterocycle synthesis.

Hypothetical Pharmacological Comparison (Based on Structural Analogues)

| Parameter | N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride | 2-Oxa-6-azaspiro[3.3]heptane Oxalate | Example 68 (Pyrrolo-Pyridazine) |

|---|---|---|---|

| Solubility | High (dihydrochloride salt) | Moderate (oxalate salt) | Low (neutral compound) |

| Bioavailability | Likely enhanced | Limited by polarity | Optimized for target binding |

| Synthetic Utility | Amine precursor | Spirocyclic coupling agent | Final active pharmaceutical ingredient |

| Target Affinity | Unreported | Unreported | High (kinase inhibition) |

Key Findings from Patent Literature (EP 4 374 877 A2)

- Example 68 derivatives exhibit nanomolar potency against kinases, but the role of this compound in similar pathways remains unexplored in the available data.

Biological Activity

N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, exploring its antimicrobial and antiviral properties, mechanism of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{10}H_{16}Cl_2N_2O and a molecular weight of approximately 257.20 g/mol. The compound features a cyclopropyl group attached to a tetrahydropyran ring, which is crucial for its biological activity. The structural uniqueness contributes to its interaction with various biological targets, influencing different biochemical pathways.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C_{10}H_{16}Cl_2N_2O |

| Molecular Weight | 257.20 g/mol |

| CAS Number | 1363404-59-4 |

| Key Functional Groups | Cyclopropyl, Tetrahydropyran |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes.

Antiviral Activity

In addition to its antibacterial effects, the compound has demonstrated antiviral properties. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors essential for the viral life cycle. This positions it as a candidate for further development in antiviral therapies.

The exact mechanism of action is still under investigation, but initial findings indicate that this compound interacts with key molecular targets within cells. These interactions may modulate signaling pathways involved in inflammation and immune response, enhancing the compound's therapeutic potential.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL for various strains.

- Significant inhibition of biofilm formation in Staphylococcus aureus.

Study 2: Antiviral Potential

Another study focused on the antiviral activity of the compound against influenza virus. Key findings included:

- IC50 values indicating effective inhibition of viral replication at concentrations as low as 5 µg/mL.

- Enhanced immune response markers in treated cells compared to controls.

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial | MIC: 8-32 µg/mL; inhibition of biofilms |

| Antiviral | IC50: 5 µg/mL; enhanced immune response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.